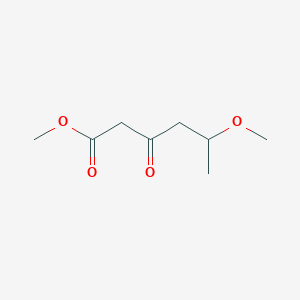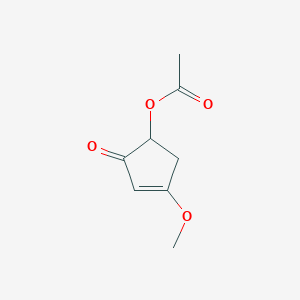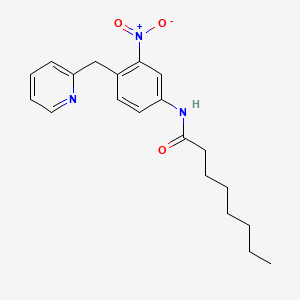
Octanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- is a complex organic compound that features both amide and nitro functional groups This compound is notable for its unique structure, which includes a pyridine ring attached to a nitro-substituted phenyl group, further connected to an octanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- typically involves multiple steps:
Formation of Pyridinylmethyl Group: The pyridine ring is introduced via a Friedel-Crafts alkylation reaction, where pyridine is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Amidation: The final step involves the formation of the amide bond. This can be done by reacting the nitro-substituted pyridinylmethyl phenyl compound with octanoic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction reactions to form amines.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogens (Cl2, Br2) in the presence of iron(III) chloride (FeCl3) for halogenation.
Major Products
Reduction: Formation of amines from nitro groups.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Octanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Octanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: Similar amide structure but lacks the nitro and pyridinylmethyl groups.
Nitrobenzene: Contains a nitro group on a benzene ring but lacks the amide and pyridinylmethyl groups.
Pyridine: Contains the pyridine ring but lacks the nitro and amide groups.
Uniqueness
Octanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both nitro and amide groups allows for diverse chemical transformations and interactions with biological molecules, making it a valuable compound in research and industry.
Propiedades
Número CAS |
63233-54-5 |
|---|---|
Fórmula molecular |
C20H25N3O3 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
N-[3-nitro-4-(pyridin-2-ylmethyl)phenyl]octanamide |
InChI |
InChI=1S/C20H25N3O3/c1-2-3-4-5-6-10-20(24)22-18-12-11-16(19(15-18)23(25)26)14-17-9-7-8-13-21-17/h7-9,11-13,15H,2-6,10,14H2,1H3,(H,22,24) |
Clave InChI |
RCYAWNULQXJOCU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)NC1=CC(=C(C=C1)CC2=CC=CC=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


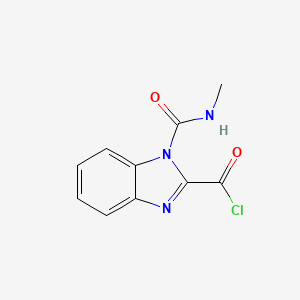
![4-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B14505683.png)
![ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate](/img/structure/B14505689.png)
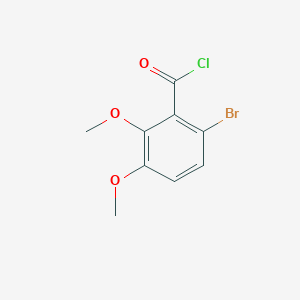
![Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide](/img/structure/B14505699.png)
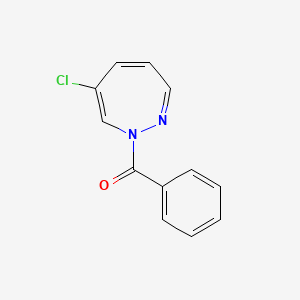
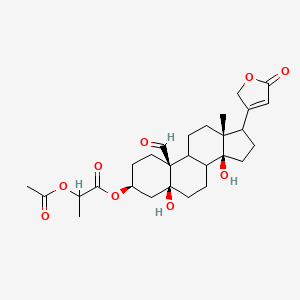
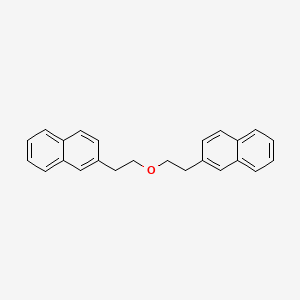
![hexyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B14505710.png)
![(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14505717.png)

